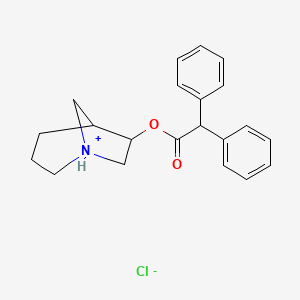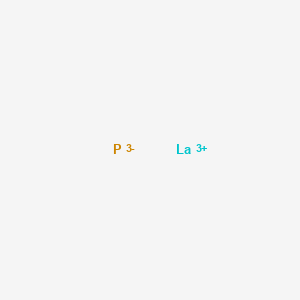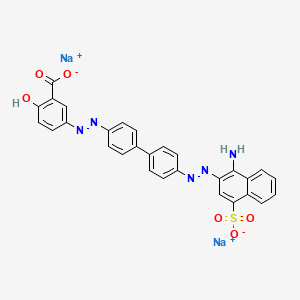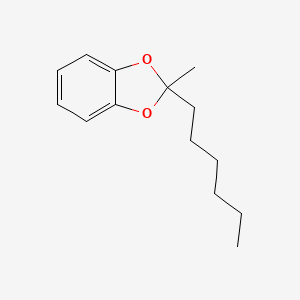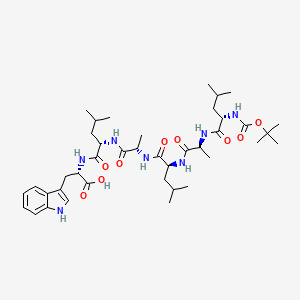
tert-Butyloxycarbonyl-leucyl-alanyl-leucyl-alanyl-leucyl-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyloxycarbonyl-leucyl-alanyl-leucyl-alanyl-leucyl-tryptophan is a synthetic peptide compound. It is characterized by the presence of the tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyloxycarbonyl-leucyl-alanyl-leucyl-alanyl-leucyl-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Boc group is used to protect the amine groups of the amino acids during the synthesis process .
Initial Coupling: The synthesis begins with the attachment of the first amino acid (tryptophan) to the resin.
Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) to expose the amine group.
Coupling: The next amino acid (leucine) is coupled to the exposed amine group using a coupling reagent such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (alanyl, leucyl, alanyl, leucyl).
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as hydrogen fluoride (HF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield .
化学反応の分析
Types of Reactions
tert-Butyloxycarbonyl-leucyl-alanyl-leucyl-alanyl-leucyl-tryptophan undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as TFA.
Coupling: Formation of peptide bonds between amino acids using coupling reagents.
Cleavage: Release of the peptide from the resin using cleavage reagents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: Diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Cleavage: Hydrogen fluoride (HF) in the presence of scavengers such as anisole.
Major Products Formed
The major product formed from these reactions is the desired peptide, this compound, along with by-products such as diisopropylurea (from DIC) and trifluoroacetate salts (from TFA) .
科学的研究の応用
tert-Butyloxycarbonyl-leucyl-alanyl-leucyl-alanyl-leucyl-tryptophan has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and deprotection strategies.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
作用機序
The mechanism of action of tert-Butyloxycarbonyl-leucyl-alanyl-leucyl-alanyl-leucyl-tryptophan involves its interaction with specific molecular targets and pathways. The Boc group protects the amine groups during synthesis, allowing for the formation of the desired peptide sequence. Upon deprotection, the peptide can interact with target proteins or receptors, influencing biological processes such as signal transduction and cellular communication .
類似化合物との比較
Similar Compounds
tert-Butyloxycarbonyl-glycyl-alanyl-glycyl-alanyl-glycyl-tryptophan: Similar structure but with glycine residues instead of leucine.
tert-Butyloxycarbonyl-leucyl-glycyl-leucyl-glycyl-leucyl-tryptophan: Similar structure but with glycine residues alternating with leucine.
Uniqueness
tert-Butyloxycarbonyl-leucyl-alanyl-leucyl-alanyl-leucyl-tryptophan is unique due to its specific sequence of amino acids, which can confer distinct biological and chemical properties. The presence of multiple leucine residues may enhance its hydrophobic interactions and stability compared to similar peptides with different amino acid compositions .
特性
CAS番号 |
97399-67-2 |
|---|---|
分子式 |
C40H63N7O9 |
分子量 |
786.0 g/mol |
IUPAC名 |
(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C40H63N7O9/c1-21(2)16-29(44-33(48)25(8)43-36(51)31(18-23(5)6)47-39(55)56-40(9,10)11)35(50)42-24(7)34(49)45-30(17-22(3)4)37(52)46-32(38(53)54)19-26-20-41-28-15-13-12-14-27(26)28/h12-15,20-25,29-32,41H,16-19H2,1-11H3,(H,42,50)(H,43,51)(H,44,48)(H,45,49)(H,46,52)(H,47,55)(H,53,54)/t24-,25-,29-,30-,31-,32-/m0/s1 |
InChIキー |
HONCSONTYULELN-YLOAKAIZSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


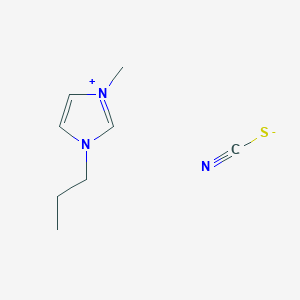
![N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B13784999.png)
![1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13785008.png)
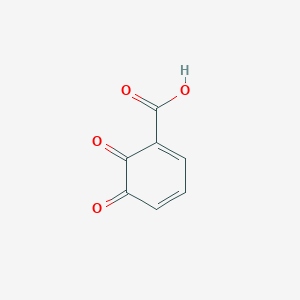
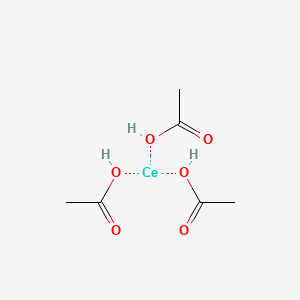
![Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide](/img/structure/B13785018.png)

